2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl-protected amino group and two fluorine atoms on a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The introduction of the fluorine atoms can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the formation of the pentanoic acid backbone through a series of organic reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the fluorine atoms can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid is unique due to the presence of two fluorine atoms on the pentanoic acid backbone, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorination can enhance the compound’s metabolic stability, making it a valuable candidate for pharmaceutical and industrial applications.
Properties
Molecular Formula |
C13H15F2NO4 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
5,5-difluoro-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H15F2NO4/c14-11(15)7-6-10(12(17)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,19)(H,17,18) |
InChI Key |
AWNIHWGGSZTNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(F)F)C(=O)O |
Origin of Product |
United States |
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